molecular formula C15H22O4 B11929946 Homoembelin

Homoembelin

Cat. No.: B11929946
M. Wt: 266.33 g/mol
InChI Key: VEDJQIBXAVLFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Homoembelin involves the hydroxylation of benzoquinone derivatives. The specific synthetic routes and reaction conditions are not widely documented in the literature. general methods for synthesizing benzoquinones typically involve the oxidation of hydroquinones or the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. The compound is typically produced in small quantities for scientific studies.

Chemical Reactions Analysis

Types of Reactions: Homoembelin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinone derivatives.

    Reduction: The compound can be reduced to hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities.

Scientific Research Applications

Homoembelin has a wide range of scientific research applications, including:

Mechanism of Action

Homoembelin exerts its antibacterial effects by interfering with bacterial cell wall synthesis and function . The compound targets specific enzymes and pathways involved in cell wall construction, leading to the disruption of bacterial growth and replication. Additionally, this compound may act as an efflux pump inhibitor, enhancing the efficacy of other antibacterial agents .

Comparison with Similar Compounds

    Emodin: An anthraquinone with antibacterial properties.

    Plumbagin: A naphthoquinone known for its antimicrobial activity.

    Rapanone: A benzoquinone with similar antibacterial effects.

Uniqueness: Homoembelin is unique due to its specific structure, which includes a nonyl side chain and two hydroxyl groups on the benzoquinone core. This structure contributes to its distinct antibacterial properties and potential as an efflux pump inhibitor, making it a valuable compound for studying multidrug-resistant bacterial infections .

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

2,5-dihydroxy-3-nonylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-9-11-14(18)12(16)10-13(17)15(11)19/h10,16,19H,2-9H2,1H3

InChI Key

VEDJQIBXAVLFEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O

Origin of Product

United States

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